molecular formula C15H12ClNO2S B353011 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 842956-83-6

3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B353011
CAS No.: 842956-83-6
M. Wt: 305.8g/mol
InChI Key: UXQIMKIMAPSSIV-UHFFFAOYSA-N
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Description

3-(2-(2-Chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one is a synthetic heterocyclic compound of significant interest in research and development sectors, particularly in medicinal chemistry and agrochemistry. This benzothiazolone derivative features a 2-chlorophenoxyethyl side chain, a structural motif seen in various bioactive molecules. Based on its core structure, which is analogous to compounds documented in pesticide research , this chemical may be investigated for its potential inhibitory effects against a range of invertebrate pests. Furthermore, the benzo[d]thiazol-2(3H)-one scaffold is a privileged structure in pharmaceutical design, frequently explored for its potential to interact with various biological targets and enzyme systems . Researchers can utilize this compound as a key intermediate or a novel precursor for synthesizing more complex molecules, or as a standard in analytical and bio-screening assays to explore new mechanisms of action. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(2-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c16-11-5-1-3-7-13(11)19-10-9-17-12-6-2-4-8-14(12)20-15(17)18/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQIMKIMAPSSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with 2-(2-chlorophenoxy)ethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have identified 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one as a selective agonist for the CB2 receptor, which plays a crucial role in modulating inflammation without psychotropic effects.

  • Mechanism of Action : The compound exhibits high selectivity towards the CB2 receptor (K_i = 13.5 nM), making it a promising candidate for treating inflammatory conditions such as colon inflammation .
  • Case Study : In vivo studies demonstrated that this compound could effectively counteract colon inflammatory processes, suggesting its potential use in inflammatory bowel disease therapies.

Anticancer Activity

The compound has shown significant anticancer properties across various cancer cell lines.

  • Efficacy Against Cancer Cell Lines : In vitro studies revealed that derivatives of benzo[d]thiazol-2(3H)-one exhibited growth-inhibitory effects on multiple cancer cell lines, including HT29 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, one derivative demonstrated an IC50 of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Cancer Cell Line IC50 (µM) Standard Drug IC50 (µM)
HT292.01-
MCF-75.716.14
HepG2--
  • Mechanism : The presence of electron-withdrawing groups like chlorine enhances the activity of these compounds by increasing their interaction with cellular targets involved in cancer proliferation.

Anticonvulsant Properties

Research has indicated that derivatives of benzo[d]thiazol-2(3H)-one may possess anticonvulsant properties.

  • Evaluation Methods : Compounds were evaluated using PTZ-induced convulsion and maximal electroshock models to assess their anticonvulsant activity.
  • Findings : Some derivatives showed promising results, suggesting potential applications in treating epilepsy and other seizure disorders .

Antimicrobial Activity

Additionally, the compound has been explored for its antimicrobial properties.

  • Antibacterial and Antifungal Effects : Certain derivatives exhibited good antibacterial activities with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against various bacterial strains, alongside notable antifungal activities .
Microbial Strain MIC (μg/mL)
Bacterial Strain A93.7
Bacterial Strain B46.9
Fungal Strain A7.8

Mechanism of Action

The mechanism of action of 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Core Scaffold Modifications

Benzothiazolone vs. Benzoxazolone :

  • Benzothiazolone (e.g., target compound) exhibits higher metabolic stability compared to benzoxazolone derivatives due to sulfur’s resistance to oxidative degradation. For example, 3-(2-(piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one shows lower in vitro half-life (t1/2 < 1 min in RLMs) compared to benzothiazolone analogs .
  • Benzoxazolone derivatives (e.g., 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one) display similar synthetic yields (63–68%) but reduced σ-receptor affinity compared to benzothiazolones .

Substituent Variations :

  • 2-Chlorophenoxyethyl vs. Lipophilicity: Chlorine increases logP values, favoring blood-brain barrier penetration, whereas methoxy groups reduce it .
  • Azepane vs. Piperazine Side Chains :
    • Compounds like 3-(2-(azepan-1-yl)ethyl)-6-propylbenzo[d]thiazol-2(3H)-one (SN56) show poor metabolic stability (t1/2 < 1 min) due to azepane’s susceptibility to hepatic oxidation. In contrast, piperazine-containing analogs (e.g., 5a–o in ) exhibit improved stability .

Biological Activity

3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one is a synthetic compound belonging to the benzothiazole family, renowned for its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a chlorophenoxyethyl group, which contributes to its unique biological properties. The presence of chlorine in the phenoxy group enhances its interaction with biological systems, potentially influencing its pharmacological activity.

Property Details
IUPAC Name 3-[2-(2-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one
Molecular Formula C15H12ClN O2S
CAS Number 842956-83-6

The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . Inhibition of PTP1B is significant for regulating insulin and leptin signaling pathways, which are critical in metabolic processes such as glucose homeostasis.

Mode of Action

  • Inhibition of PTP1B: This compound inhibits PTP1B activity, leading to enhanced insulin signaling.
  • Biochemical Pathways Affected: The compound primarily influences insulin and leptin signaling pathways, which are vital for glucose metabolism and energy homeostasis.

Antidiabetic Activity

In vivo studies have demonstrated that this compound exhibits significant anti-hyperglycemic effects in diabetic models. Specifically, it has shown efficacy in streptozotocin-induced diabetic Wistar rats, indicating its potential as a therapeutic agent for diabetes management.

Additional Biological Activities

Research indicates that compounds within the benzothiazole family often exhibit various biological activities:

  • Antimicrobial: Benzothiazole derivatives are known for their antimicrobial properties.
  • Anticancer: Some studies suggest potential anticancer effects due to their ability to inhibit tumor cell proliferation.
  • Anti-inflammatory: The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

A series of studies have evaluated the biological activities of similar benzothiazole derivatives. For instance:

  • Anticancer Activity: A study demonstrated that benzothiazole derivatives displayed cytotoxic effects against cancer cell lines. The structure-activity relationship indicated that modifications in the benzothiazole core could enhance potency against specific cancer types .
  • Anti-inflammatory Effects: Research on benzothiazole derivatives highlighted their ability to reduce inflammation markers in various models, suggesting potential use in inflammatory conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Name Structure Biological Activity
5-Fluorobenzo[d]thiazoleContains fluorine substituentAnticancer activity
BenzothiazoleBasic structure without substituentsAntimicrobial properties
2-AminobenzothiazoleAmino group substitutionNeuroprotective effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the benzothiazolone core via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions .
  • Step 2 : Alkylation of the benzothiazolone nitrogen using 2-(2-chlorophenoxy)ethyl halides. Catalysts like K₂CO₃ in DMF at 60–80°C improve regioselectivity and yield (63–68% reported) .
  • Key Variables : Temperature (>70°C) and solvent polarity (e.g., DMF vs. ethanol) critically affect reaction rates and byproduct formation. For example, elevated temperatures reduce steric hindrance in alkylation steps .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic peaks:
  • δ 7.2–7.8 ppm (aromatic protons from benzothiazolone and chlorophenoxy groups).
  • δ 4.5–4.8 ppm (OCH₂CH₂N coupling, integrating for two protons).
  • ¹³C NMR : Signals at δ 165–170 ppm confirm the carbonyl group in the benzothiazolone ring .
    • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ ions. For example, a molecular ion at m/z 336.07 aligns with the molecular formula C₁₅H₁₁ClNO₂S .

Q. What strategies address low aqueous solubility of this compound in pharmacological assays?

  • Approaches :

  • Co-solvent Systems : Use DMSO:water (1:9 v/v) to maintain solubility without denaturing proteins .
  • Micellar Encapsulation : Nonionic surfactants (e.g., Tween-80) enhance bioavailability in in vitro models .
  • Salt Formation : React with HCl or sodium salts to improve hydrophilicity, though this may alter biological activity .

Advanced Research Questions

Q. How does the chlorophenoxyethyl substituent influence the compound’s mechanism of action in enzyme inhibition studies?

  • Mechanistic Insights :

  • The 2-chlorophenoxy group enhances lipophilicity, facilitating membrane penetration and binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase targets).
  • SAR Studies : Removing the chlorine atom reduces inhibitory potency by ~40%, as shown in comparative assays with analogs .
    • Experimental Validation : Use fluorescence quenching assays to measure binding constants (Kd) with target enzymes .

Q. How to resolve contradictions in reported spectral data for derivatives of this compound?

  • Case Example : Discrepancies in ¹H NMR shifts for the OCH₂CH₂N group (δ 4.5 vs. 4.7 ppm across studies) may arise from:

  • Solvent Effects : Deuterated DMSO vs. CDCl₃ alters proton environments.
  • Tautomerism : The benzothiazolone ring exhibits keto-enol tautomerism, shifting peak positions .
    • Resolution : Perform variable-temperature NMR to identify tautomeric equilibria and assign signals conclusively .

Q. What computational methods predict the compound’s interaction with sigma-1 receptors?

  • Protocol :

  • Docking Studies : Use AutoDock Vina with receptor PDB ID 6DK1. The chlorophenoxyethyl chain shows favorable van der Waals interactions with Leu106 and Tyr120 residues.
  • MD Simulations : AMBER force fields reveal stable binding over 100 ns trajectories, with RMSD < 2.0 Å .
    • Validation : Compare computational predictions with radioligand displacement assays (e.g., using [³H]-(+)-pentazocine) .

Q. How to design SAR studies to optimize this compound’s antimicrobial activity?

  • Strategy :

  • Core Modifications : Replace benzothiazolone with benzoxazolone to assess impact on Gram-negative vs. Gram-positive activity .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance redox-mediated bacterial toxicity .
    • Assay Design : Use MIC (minimum inhibitory concentration) testing against S. aureus and E. coli, with ciprofloxacin as a positive control .

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